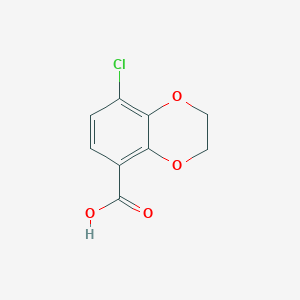

8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Description

Properties

IUPAC Name |

5-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c10-6-2-1-5(9(11)12)7-8(6)14-4-3-13-7/h1-2H,3-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTLNBSAROMJMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC(=C2O1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601208788 | |

| Record name | 8-Chloro-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601208788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66411-24-3 | |

| Record name | 8-Chloro-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66411-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601208788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid typically involves the chlorination of 2,3-dihydro-1,4-benzodioxine followed by carboxylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the carboxylation step may involve the use of carbon dioxide under high pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted benzodioxine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of benzodioxine compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the chloro substituent may enhance biological activity by influencing molecular interactions within target cells.

- Anti-inflammatory Properties : Some studies have suggested that compounds similar to 8-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid may possess anti-inflammatory effects, making them candidates for developing new anti-inflammatory drugs.

Agrochemicals

- Pesticides and Herbicides : The compound's structure suggests potential use in developing new agrochemicals. Its efficacy against specific pests or weeds could be explored through structure-activity relationship (SAR) studies.

- Plant Growth Regulators : Due to its biochemical properties, it may serve as a plant growth regulator, promoting or inhibiting growth in agricultural settings.

Material Science

- Polymer Chemistry : The unique structure of 8-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid allows for its use in synthesizing novel polymers with enhanced thermal and mechanical properties.

- Coatings and Adhesives : Its chemical stability and reactivity can be advantageous in formulating advanced coatings and adhesives for industrial applications.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer properties of benzodioxine derivatives. Researchers synthesized several compounds based on the structure of 8-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid and tested their effects on breast cancer cell lines. Results showed that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Agrochemical Development

In a recent study on herbicides published in Pest Management Science, researchers investigated the herbicidal activity of chlorinated benzodioxines. They found that 8-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid exhibited promising results against common agricultural weeds, indicating potential for further development as an effective herbicide.

Mechanism of Action

The mechanism of action of 8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Halogen Variations

The biological and chemical properties of benzodioxine carboxylic acids are highly dependent on substituent positions and halogen types. Key analogues include:

Key Observations :

- Positional Isomerism : The 5-carboxylic acid derivatives (e.g., target compound) are more commonly used in drug synthesis than 6-carboxylic acid isomers .

- Halogen Effects : Chlorine and bromine substituents enhance electrophilicity, facilitating nucleophilic substitution reactions. Brominated derivatives may exhibit higher lipophilicity, influencing bioavailability .

- Fluorine Substitution : The 6-fluoro analogue (CID 84668016) could improve metabolic stability due to fluorine’s electron-withdrawing effects .

Biological Activity

8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (CAS Number: 66411-24-3) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The molecular formula for this compound is , and it features a benzodioxine core which is known for its diverse pharmacological effects.

Research indicates that compounds within the benzodioxine family can interact with various biological targets, including enzymes and receptors. The presence of the chloro group and the carboxylic acid moiety in 8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid may enhance its affinity for certain biological targets, potentially leading to applications in anti-inflammatory and anticancer therapies.

Pharmacological Properties

Studies have shown that derivatives of benzodioxines exhibit a range of pharmacological activities:

- Antimicrobial Activity : Benzodioxine derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential as antibacterial agents.

- Anticancer Activity : Some studies have indicated that compounds similar to 8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid can inhibit cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Effects : Research suggests that these compounds may modulate inflammatory pathways, providing a therapeutic avenue for inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several benzodioxine derivatives, including 8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid. Results showed significant inhibition of Gram-positive bacteria, indicating its potential as an antimicrobial agent.

- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that the compound could reduce cell viability significantly. The mechanism was attributed to the activation of apoptotic pathways.

Data Table: Biological Activities of 8-Chloro-2,3-Dihydro-1,4-benzodioxine-5-carboxylic Acid

Structure-Activity Relationship (SAR)

The structure of 8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid allows for various substitutions that can alter its biological activity. The presence of the chloro group at position 8 has been linked to increased potency against certain bacterial strains.

Toxicological Profile

While promising in terms of efficacy, the safety profile of this compound needs thorough investigation. Preliminary studies suggest moderate toxicity; however, further research is necessary to establish safe dosage levels and potential side effects.

Q & A

Basic: What are the typical synthetic pathways for 8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, and how are reaction conditions optimized for yield?

Answer:

The synthesis typically involves halogenation (e.g., bromination or chlorination) of a benzodioxine precursor followed by carboxylation. For example:

Halogenation : Introduce chlorine at the 8-position via electrophilic substitution using reagents like Cl₂/FeCl₃ or N-chlorosuccinimide under controlled temperatures (40–60°C) .

Carboxylation : Employ Kolbe-Schmitt or carbonylation reactions to add the carboxylic acid group at the 5-position. Microwave-assisted synthesis may enhance reaction efficiency .

Optimization : Adjust solvent polarity (e.g., DMF for solubility), catalyst loading (e.g., Pd for cross-coupling), and reaction time to minimize side products. Monitor yields via HPLC or LC-MS .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of 8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., chloro substitution at C8) and dihydrobenzodioxine ring conformation. Coupling constants in ¹H NMR differentiate axial/equatorial protons .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups .

- HPLC-PDA/MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions between computational modeling and experimental data (e.g., crystallography) for this compound?

Answer:

Validate Computational Models : Compare DFT-optimized geometries (e.g., Gaussian09) with X-ray crystal structures (e.g., bond lengths, dihedral angles). Adjust basis sets (e.g., B3LYP/6-31G*) to improve accuracy .

Analyze Electron Density Maps : Use software like Mercury to identify discrepancies in hydrogen bonding or π-π stacking interactions .

Reconcile Spectral Data : Overlay experimental and simulated NMR spectra (e.g., using ACD/Labs) to refine torsional parameters .

Advanced: What strategies are recommended for studying the biological activity of 8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid in neurological targets?

Answer:

Target Identification : Screen against GABAₐ or serotonin receptors (common for benzodioxine derivatives) using radioligand binding assays .

Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying chloro position) and assess potency via patch-clamp electrophysiology or calcium flux assays .

Metabolic Stability : Evaluate hepatic clearance using human liver microsomes and LC-MS/MS .

Advanced: How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?

Answer:

Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .

Catalytic Efficiency : Use recyclable catalysts (e.g., immobilized Pd nanoparticles) to minimize metal waste .

Energy Efficiency : Adopt microwave or flow chemistry to reduce reaction times and energy consumption .

Advanced: What methodologies are used to analyze and mitigate impurities in 8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid batches?

Answer:

Impurity Profiling : Use LC-HRMS to identify by-products (e.g., dechlorinated analogs or ester intermediates) .

Process Controls : Implement in-situ FTIR to monitor reaction progress and halt at optimal conversion .

Purification : Employ preparative HPLC with trifluoroacetic acid as a mobile-phase modifier to isolate the pure carboxylic acid form .

Advanced: How do researchers determine the crystal structure of this compound, and what challenges arise during refinement?

Answer:

Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K to minimize thermal motion .

Refinement Challenges : Address disorder in the dihydrobenzodioxine ring using SHELXL restraints. Apply twin refinement if multiple domains are present .

Validation : Check R-factors (<5%) and electron density residuals (e.g., via PLATON) .

Advanced: What computational tools are recommended for predicting the physicochemical properties of this compound?

Answer:

LogP and Solubility : Use MarvinSketch or ALOGPS to estimate partition coefficients and aqueous solubility .

pKa Prediction : Employ SPARC or ChemAxon to determine ionization states (~4.5 for the carboxylic acid group) .

Molecular Dynamics : Simulate membrane permeability with GROMACS, incorporating lipid bilayer models .

Advanced: How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

Answer:

Forced Degradation : Expose to 0.1 M HCl/NaOH (25–60°C) for 24–72 hours. Monitor degradation via UPLC-UV .

Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at room temperature .

Solid-State Stability : Perform TGA/DSC to assess hygroscopicity and polymorph transitions .

Advanced: What are the best practices for ensuring reproducibility in multi-step syntheses of this compound?

Answer:

Detailed Protocols : Document exact stoichiometry, solvent grades, and purification thresholds .

Quality Control : Validate intermediates via melting point, NMR, and HRMS at each step .

Automation : Use syringe pumps or robotic platforms for precise reagent addition and temperature control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.